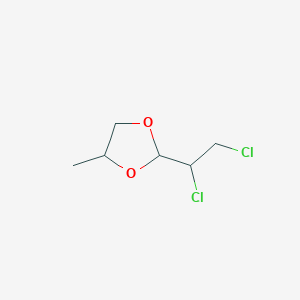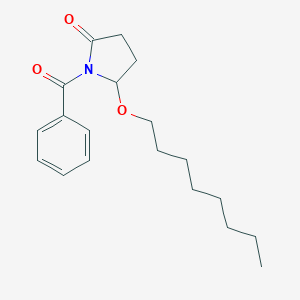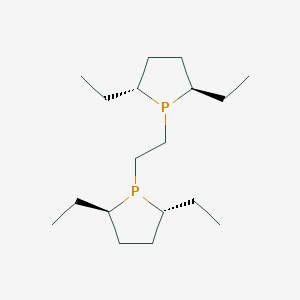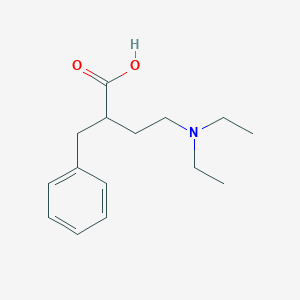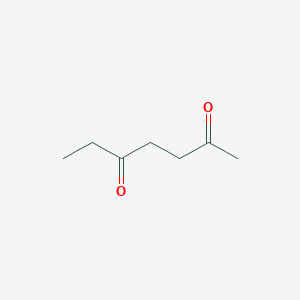
2,5-Heptanediona
Descripción general
Descripción
Heptan-2,5-dione is a ketone.
2,5-Heptanedione is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Quelación Metálica para MOCVD
La 2,5-Heptanediona sirve como un agente quelante metálico en la preparación de diquetonatos metálicos para la Deposición Química de Vapor de Metales Orgánicos (MOCVD), un método utilizado para depositar películas delgadas desde una fase de vapor .
Propiedades de Transporte Electrónico
La investigación ha estudiado las propiedades de transporte electrónico de las β-dicetonas como la this compound cuando se utilizan como cables moleculares en dispositivos electrónicos. Estos estudios se centran en la conversión entre las formas enol y ceto inducida por la transferencia de hidrógeno .
Síntesis y Caracterización de Complejos
Se han sintetizado y caracterizado complejos que involucran derivados de this compound por sus propiedades térmicas y aplicaciones potenciales en la ciencia de los materiales .
Características Optoelectrónicas
Se han preparado y caracterizado complejos de europio con derivados de this compound para varias características optoelectrónicas, que son cruciales para aplicaciones en diodos emisores de luz (LED) y otras tecnologías de visualización .
Mecanismo De Acción
Target of Action
The primary target of 2,5-Heptanedione is the lysine residues in axonal proteins . These proteins play a crucial role in the structure and function of neurons, particularly in the peripheral nervous system .
Mode of Action
2,5-Heptanedione interacts with its targets through a two-step process. First, it reacts with lysine residues in axonal proteins by Schiff base formation . This reaction is followed by cyclization to give pyrroles . The formation of these pyrroles is a key step in the compound’s mode of action .
Biochemical Pathways
The biochemical pathway affected by 2,5-Heptanedione involves the oxidation of the pyrrole residues . This oxidation causes cross-linking and denaturation of proteins, which perturbs axonal transport and function . The disruption of these pathways leads to damage to nerve cells .
Pharmacokinetics
The pharmacokinetics of 2,5-Heptanedione involves its absorption, distribution, metabolism, and excretion (ADME). In both rats and humans, the inhalation kinetics of n-hexane and n-heptane were compared with the urinary excretion of 2,5-hexanedione . The reactivities of 2,5-hexanedione and 2,5-heptanedione with Nα-acetyl-L-lysine towards the formation of pyrrolyc adducts were also studied .
Result of Action
The result of 2,5-Heptanedione’s action is the damage to nerve cells . This damage is associated with a degeneration of the peripheral nervous system, and eventually the central nervous system . Symptoms of this damage can include tingling and cramps in the arms and legs, followed by general muscular weakness . In severe cases, atrophy of the skeletal muscles is observed, along with a loss of coordination and vision problems .
Safety and Hazards
2,5-Heptanedione is considered hazardous. It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organs are the respiratory system . Personal precautions, protective equipment, and emergency procedures are recommended when handling 2,5-Heptanedione .
Direcciones Futuras
Future directions for the study of 2,5-Heptanedione could include further exploration of its synthesis, chemical reactions, and mechanism of action. There is also a need for more detailed analysis of its physical and chemical properties, as well as its safety and hazards .
Relevant papers on 2,5-Heptanedione have been analyzed to provide this comprehensive overview .
Análisis Bioquímico
Biochemical Properties
It is known that its structural analog, 2,5-Hexanedione, reacts with lysine residues in axonal proteins by Schiff base formation followed by cyclization to give pyrroles . This suggests that 2,5-Heptanedione may have similar interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
Studies on 2,5-Hexanedione have shown that it can cause neurotoxicity . It is possible that 2,5-Heptanedione may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that 2,5-Hexanedione, a structurally similar compound, reacts with lysine residues in axonal proteins by Schiff base formation followed by cyclization to give pyrroles . Oxidation of the pyrrole residues then causes cross-linking and denaturation of proteins, which perturbs axonal transport and function and causes damage to nerve cells .
Temporal Effects in Laboratory Settings
It is known that its structural analog, 2,5-Hexanedione, can cause neurotoxicity , suggesting that 2,5-Heptanedione may have similar long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that its structural analog, 2,5-Hexanedione, can cause neurotoxicity , suggesting that 2,5-Heptanedione may have similar dosage-dependent effects.
Metabolic Pathways
It is known that its structural analog, 2,5-Hexanedione, is a major metabolite of the neurotoxic industrial solvent methyl n-butyl ketone .
Transport and Distribution
It is known that its structural analog, 2,5-Hexanedione, can cause neurotoxicity , suggesting that 2,5-Heptanedione may have similar effects on its localization or accumulation.
Subcellular Localization
It is known that its structural analog, 2,5-Hexanedione, can cause neurotoxicity , suggesting that 2,5-Heptanedione may have similar effects on its activity or function.
Propiedades
IUPAC Name |
heptane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(9)5-4-6(2)8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRGPAAXHOTBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073272 | |
| Record name | 2,5-Heptanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1703-51-1 | |
| Record name | 2,5-Heptanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Heptanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-HEPTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP8A88O1MS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


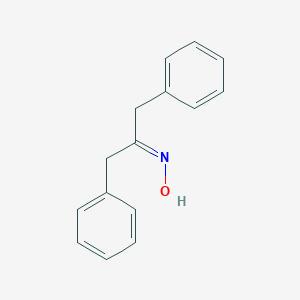

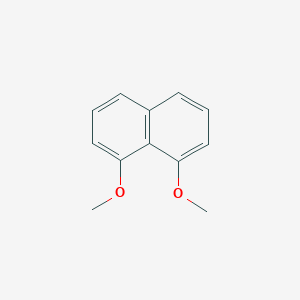

![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)

